molecular formula C28H31N7 B1663641 Methylproamine CAS No. 188247-01-0

Methylproamine

Cat. No.: B1663641
CAS No.: 188247-01-0
M. Wt: 465.6 g/mol
InChI Key: ADKLMOJIJGHCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylproamine (C₂₈H₃₁N₇, molecular weight 465.59) is a DNA minor groove-binding radioprotective agent derived from structural modifications of Hoechst 33342, a fluorescent DNA dye . It functions as a DNA-bound antioxidant, repairing transient radiation-induced oxidative lesions via electron/hole transfer mechanisms, thereby preventing the formation of complex DNA damage such as oxidatively clustered DNA lesions (OCDL) . This compound exhibits a dose modification factor (DMF) of up to 2.1 in clonogenic survival assays, indicating its potency in protecting cells from ionizing radiation (IR) . Pre-incubation with 10 μM this compound reduces γH2AX foci (a marker of DNA double-strand breaks, DSBs) by 2.5-fold, demonstrating its ability to mitigate initial DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylproamine is synthesized through a series of chemical reactions involving the modification of bibenzimidazole analogues. The synthesis process typically involves the replacement of the ethoxy substituent of Hoechst 33342 with a more powerful electron-donating N,N-dimethylamino group . The reaction conditions include the use of specific solvents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and effectiveness of the compound .

Chemical Reactions Analysis

Types of Reactions

Methylproamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are primarily its derivatives, which exhibit enhanced radioprotective properties. These derivatives are designed to improve the compound’s effectiveness in repairing radiation-induced DNA damage .

Scientific Research Applications

Radioprotection in Cancer Therapy

Methylproamine has shown promise as a radioprotector in cancer treatments, particularly in reducing damage to normal tissues during radiotherapy. Studies indicate that it can significantly protect both targeted and bystander cells from radiation-induced DNA damage. For instance, experiments with T98G glioma cells demonstrated that this compound effectively reduced the formation of γH2AX foci, which are markers of DNA double-strand breaks, following exposure to γ-ray and X-ray irradiation .

Key Findings:

  • This compound provides substantial protection to targeted cells exposed to ionizing radiation.
  • It also offers protective effects to bystander cells when administered prior to radiation exposure .

Comparative Potency

In comparative studies, this compound has been found to be approximately 100-fold more potent than traditional aminothiol radioprotectors like WR1065. This enhanced potency allows for lower dosages to achieve effective radioprotection, minimizing potential cytotoxic effects associated with higher concentrations .

Table 1: Comparative Potency of Radioprotectors

CompoundPotency Relative to WR1065Mechanism of Action
This compound100-foldElectron transfer repairing DNA damage
WR1065BaselineAminothiol-based protection
Hoechst 33342ModerateMinor groove binding

Case Study 1: In Vitro Studies with V79 Cells

In vitro experiments utilizing V79 hamster cells revealed that this compound significantly improved cell survival rates after radiation exposure compared to controls. The drug was administered before and during irradiation, demonstrating the necessity of pre-treatment for optimal protective effects .

Case Study 2: Human Keratinocyte Protection

Research involving human keratinocytes indicated that this compound not only protected these cells from radiation damage but also correlated with a marked reduction in DNA damage markers post-exposure. This study highlights its potential for clinical applications in protecting sensitive tissues during cancer treatments .

Comparison with Similar Compounds

Hoechst 33258 and Hoechst 33342

Hoechst dyes are commercially available DNA-binding agents with intrinsic radioprotective properties. Both bind preferentially to AT-rich DNA regions, forming monomeric, dimeric, or tetrameric complexes . However, their radioprotective efficacy is significantly lower than Methylproamine:

  • Potency: this compound is ~100-fold more potent than Hoechst 33342 in clonogenic survival assays, achieving a DMF of 2.0 compared to Hoechst 33342’s DMF of ~1.5 .
  • Cellular Uptake : this compound achieves nuclear saturation at 0.23 fmole/nucleus, with >98% bound to DNA, whereas Hoechst dyes exhibit lower binding specificity and slower uptake kinetics .

Proamine

Proamine, a structural analogue of this compound, lacks the methyl substitution on the piperazine ring. This difference reduces its radioprotective capacity:

  • High-LET Radiation : Proamine fails to protect cells irradiated with high-linear energy transfer (LET) particles (e.g., thermal neutrons), whereas this compound retains bystander cell protection even under high-LET conditions .
  • DNA Binding Affinity : Proamine’s dissociation constant (Kd) is higher than this compound’s, resulting in weaker DNA interaction and reduced radioprotection .

WR1065 (Amifostine Metabolite)

WR1065, a clinically approved aminothiol radioprotector, operates via free radical scavenging rather than DNA binding:

  • Mechanism : WR1065 relies on global antioxidant effects, while this compound’s site-specific DNA binding enables targeted repair of oxidative lesions .
  • Potency : this compound achieves a DMF of 2.0 at 10 μM, whereas WR1065 requires millimolar concentrations for comparable effects, increasing toxicity risks .

Key Research Findings and Data Tables

Table 1. Radioprotective Efficacy of this compound vs. Analogues

Compound DMF (Clonogenic Survival) γH2AX Reduction (DMF) Effective Against High-LET Radiation? DNA Binding Mode
This compound 2.0–2.1 2.5 Bystander cells only Minor groove, monomer/dimer
Hoechst 33342 ~1.5 Not reported No Minor groove, tetramer
Proamine ~1.3 Not reported No Minor groove, low affinity
WR1065 1.5–2.0 Not reported No Non-DNA-binding

Table 2. Mechanism-Specific Differences

Parameter This compound WR1065
Primary Mechanism DNA-bound electron donation Free radical scavenging
Target Specificity Site-specific (DNA minor groove) Systemic
Oxidative Lesion Repair Repairs base damage preventing OCDL Neutralizes ROS post-lesion formation
Bystander Effect Protects via reduced oxidative signaling No bystander protection

Critical Analysis of Radioprotective Mechanisms

This compound’s superiority lies in its dual action:

Direct Protection : Repairs DNA radicals at the moment of irradiation, preventing OCDL that could evolve into enzymatic DSBs .

Bystander Protection: Reduces oxidative stress signaling in non-irradiated cells, mitigating secondary DNA damage .

In contrast, Hoechst dyes and WR1065 lack this dual functionality. Notably, this compound’s failure to protect directly targeted cells against high-LET radiation (e.g., He²⁺ ions) is attributed to the dense ionization tracks overwhelming its electron transfer capacity .

Biological Activity

Methylproamine is a synthetic compound derived from Hoechst 33342, primarily studied for its potent radioprotective properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in protecting cells from ionizing radiation, and potential applications in cancer therapy.

This compound functions as a radioprotector by binding to DNA and acting as an electron donor. It repairs transient radiation-induced oxidative lesions on DNA through a process of electron transfer. This mechanism is supported by pulse radiolysis experiments, which indicate that this compound can effectively reduce the formation of DNA double-strand breaks (DSBs) caused by ionizing radiation . The compound's ability to mitigate early DNA damage has been confirmed through studies using γH2AX foci as molecular markers for DSBs, demonstrating that pre-treatment with this compound significantly decreases the levels of these foci in irradiated cells .

Efficacy in Cell Studies

This compound has shown remarkable efficacy in various in vitro studies. It has been reported to be approximately 100-fold more potent than the classical aminothiol radioprotector WR1065. In experiments with V79 hamster fibroblasts, a dose-modifying factor (DMF) of 2.1 was observed at a concentration of just 30 μM, indicating substantial protection against radiation-induced cell death .

Comparative Potency

The following table summarizes the dose-modifying factors observed for different radioprotectors:

Radioprotector Concentration (mM) Dose-Modifying Factor
This compound0.032.1
WR106541.9
ProamineN/ANot specified

In Vivo Studies

In vivo studies further support the protective effects of this compound. Research indicates that it can protect normal tissues during cancer radiotherapy by minimizing damage to surrounding healthy cells while allowing for effective tumor treatment . The compound's administration before and during irradiation has been shown to enhance survival rates in various animal models subjected to lethal doses of radiation.

Case Studies and Research Findings

  • Cell Culture Experiments : A study involving T98G glioma cells demonstrated that treatment with this compound prior to and during irradiation led to significantly increased clonogenic survival rates compared to untreated controls, reinforcing its potential as a therapeutic agent in oncology .
  • Bystander Effect Studies : this compound was also evaluated for its effects on bystander cells—those not directly irradiated but exposed to signals from irradiated cells. Results indicated that pre-treatment with this compound could protect these bystander cells from radiation-induced damage, suggesting a broader application in radioprotection strategies .
  • Long-Term Efficacy : Ongoing research is examining the long-term effects of this compound on cellular repair mechanisms and potential cytotoxicity at varying concentrations, emphasizing the need for careful dosing strategies in clinical settings .

Q & A

Basic Research Questions

Q. What experimental endpoints are commonly used to evaluate Methylproamine’s radioprotective efficacy?

this compound’s radioprotective effects are typically assessed using γH2AX foci quantification (a marker of DNA double-strand breaks) and clonogenic survival assays . For example, in T98G glioblastoma cells, pretreatment with 15 µM this compound 15 minutes before irradiation reduced γH2AX foci by ~50% after X-ray exposure and improved clonogenic survival (dose-modifying factor = 2.1) . These methods are standardized using 137Cs γ-rays or 240 kV X-rays for low-LET radiation and He²⁺ microbeam systems for high-LET studies .

Q. How does this compound interact with DNA to confer radioprotection?

this compound binds to the minor groove of DNA , forming stable complexes that enable electron donation to repair transient radiation-induced oxidative lesions. Pulse radiolysis studies show it transfers electrons to DNA radicals within a 2–3 base-pair range, neutralizing damage before it stabilizes into permanent lesions like strand breaks. This mechanism is distinct from thiol-based protectors (e.g., amifostine) and is more akin to Hoechst 33342 derivatives .

Q. Which cell models are suitable for studying this compound’s radioprotective effects?

T98G glioblastoma cells are widely used due to their well-characterized bystander response and compatibility with microbeam irradiation systems. Culture conditions include RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics. This compound is typically administered at 15 µM for 15 minutes pre-irradiation .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy between low-LET (X-rays) and high-LET (He²⁺ ions) radiation?

this compound protects against X-ray-induced DNA damage but fails to mitigate He²⁺ ion effects. This discrepancy arises from radiation quality : low-LET X-rays produce sparse, repairable lesions, whereas high-LET He²⁺ ions cause clustered damage exceeding this compound’s electron-donation range. Experimental validation involves comparing γH2AX foci reduction in T98G cells under both radiation types while controlling for drug concentration and pretreatment timing .

Q. What methodologies isolate bystander effects in this compound studies?

Two approaches are critical:

  • Conditioned media transfer : Donor cells are irradiated, and their media (containing bystander signals) is transferred to unirradiated recipient cells. This compound’s effect is measured via γH2AX foci in recipients .
  • Microbeam irradiation : Targeting individual cells with He²⁺ ions allows precise differentiation between directly irradiated and bystander cells. This compound reduces bystander γH2AX foci by ~40% in this setup .

Q. Why does this compound reduce baseline γH2AX foci in unirradiated cells, and how should this influence experimental design?

this compound decreases background γH2AX foci by scavenging endogenous reactive oxygen species (ROS), which cause oxidative DNA damage. Researchers must include vehicle-only controls and measure baseline foci in all experimental arms to avoid confounding radioprotection with ROS suppression .

Q. How to address discrepancies in this compound’s dual role as a radioprotector and radiosensitizer?

Contrasting studies (e.g., radioprotection in T98G vs. radiosensitization in other cell lines) may stem from cell-type-specific DNA repair efficiency or differences in experimental endpoints (e.g., clonogenic survival vs. γH2AX). To reconcile this, conduct parallel assays measuring both endpoints under identical conditions and validate findings across multiple cell models .

Q. Methodological Considerations

  • Dosimetry :Calibrate radiation sources using ionization chambers and validate dose rates with thermoluminescent detectors .
  • Statistical rigor :Use ANOVA with post-hoc tests for γH2AX foci comparisons and Kaplan-Meier survival curves for clonogenic assays .
  • Mechanistic studies :Combine pulse radiolysis (to track electron transfer) with plasmid DNA models to quantify oxidative lesion repair .

Properties

IUPAC Name

N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLMOJIJGHCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332275
Record name Methylproamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188247-01-0
Record name Methylproamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylproamine
Reactant of Route 2
Reactant of Route 2
Methylproamine
Reactant of Route 3
Reactant of Route 3
Methylproamine
Reactant of Route 4
Reactant of Route 4
Methylproamine
Reactant of Route 5
Reactant of Route 5
Methylproamine
Reactant of Route 6
Reactant of Route 6
Methylproamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.